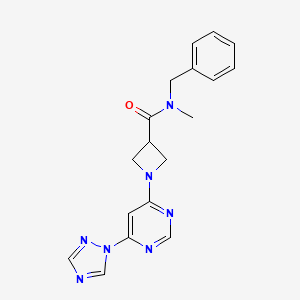
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide represents a novel synthetic molecule that integrates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyrimidine structures. For instance, similar compounds have demonstrated significant activity against Mycobacterium tuberculosis (MTB) with minimal inhibitory concentrations (MIC) as low as 0.0625 μg/mL against drug-susceptible strains . The integration of the azetidine moiety in our compound may enhance its interaction with bacterial enzymes, potentially leading to increased efficacy.
Antioxidant Activity
Compounds featuring triazole rings have been recognized for their antioxidant properties. Research indicates that triazole derivatives exhibit considerable free radical scavenging activity, which is essential in mitigating oxidative stress-related diseases . The antioxidant capacity of our compound could be evaluated through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes such as dihydrofolate reductase and other critical metabolic enzymes in pathogens.
- DNA Intercalation : The aromatic nature of the pyrimidine ring may allow for intercalation into DNA structures, disrupting replication and transcription processes in microbial cells.
Study 1: Antitubercular Activity
In a recent study focusing on the synthesis of benzamide derivatives, compounds similar to our target showed promising antitubercular activity with MIC values below 0.125 μg/mL against multidrug-resistant strains . These findings suggest that our compound may possess similar or enhanced activity due to its unique structural features.
Study 2: Antioxidant Evaluation
Another study evaluated the antioxidant properties of various triazole derivatives. Compounds demonstrated significant inhibition percentages in DPPH assays, suggesting that our compound could be tested similarly to assess its potential as an antioxidant agent .
Table 1: Biological Activity Comparison
Properties
IUPAC Name |
N-benzyl-N-methyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-23(8-14-5-3-2-4-6-14)18(26)15-9-24(10-15)16-7-17(21-12-20-16)25-13-19-11-22-25/h2-7,11-13,15H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFVKRQPGUXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














